molecular formula C8H16ClNO B2994295 5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride CAS No. 2305252-40-6

5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride

Cat. No.: B2994295
CAS No.: 2305252-40-6
M. Wt: 177.67
InChI Key: PJBPOZSPLRJEDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and amine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxybicyclo[2.2.1]heptan-2-ol: Similar structure but with a hydroxyl group instead of an amine.

    5-Methoxybicyclo[2.2.1]heptan-2-carboxylic acid: Contains a carboxyl group instead of an amine.

    5-Methoxybicyclo[2.2.1]heptan-2-amine: The free base form without the hydrochloride salt.

Uniqueness

5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride is unique due to its combination of a methoxy group and an amine group within a bicyclic structure. This unique arrangement allows for diverse chemical reactivity and makes it a valuable scaffold in synthetic chemistry and various research applications .

Properties

IUPAC Name

5-methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-10-8-4-5-2-6(8)3-7(5)9;/h5-8H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBPOZSPLRJEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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